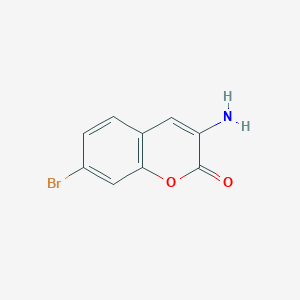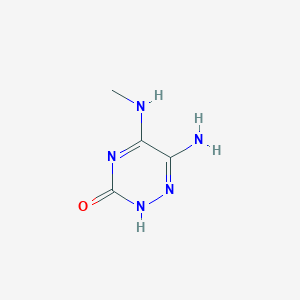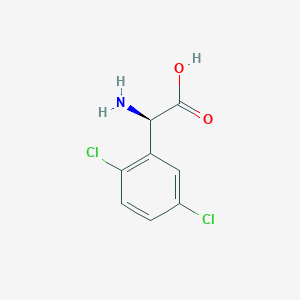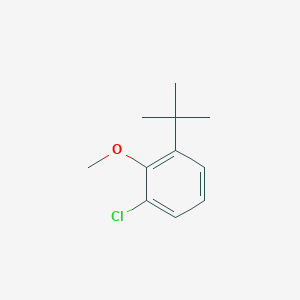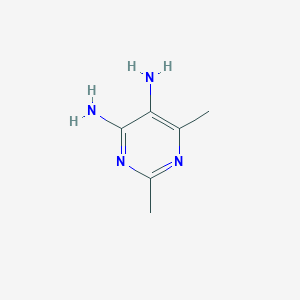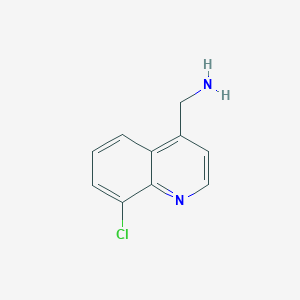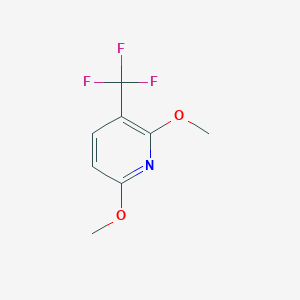
2,6-Dimethoxy-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C8H8F3NO2 and a molecular weight of 207.15 g/mol . It is a solid, typically appearing as white to light yellow crystals . This compound is part of the pyridine family and is characterized by its unique structure, which includes two methoxy groups and a trifluoromethyl group attached to a pyridine ring .
Preparation Methods
The synthesis of 2,6-Dimethoxy-3-(trifluoromethyl)pyridine is relatively complex and generally involves multiple steps . The process typically starts with pyridine as the base compound. The synthetic route includes various reactions such as substitution, oxidation, and reduction under specific conditions . Industrial production methods are not widely documented, but the compound is synthesized through a series of controlled chemical reactions to ensure purity and yield .
Chemical Reactions Analysis
2,6-Dimethoxy-3-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The methoxy and trifluoromethyl groups can participate in substitution reactions under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can also participate in coupling reactions, such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
2,6-Dimethoxy-3-(trifluoromethyl)pyridine has significant applications in various fields:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Agriculture: The compound is utilized in the synthesis of pesticides and herbicides.
Material Science: It finds applications in the development of surface-active agents and optoelectronic materials.
Pharmaceuticals: Research is ongoing into its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-3-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The presence of the trifluoromethyl group enhances its reactivity and allows it to participate in a range of chemical reactions . The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
2,6-Dimethoxy-3-(trifluoromethyl)pyridine can be compared to other trifluoromethyl-substituted pyridines and methoxy-substituted pyridines. Similar compounds include:
- 2,6-Dimethoxy-4-(trifluoromethyl)pyridine
- 2,5-Dimethoxy-3-(trifluoromethyl)pyridine
- 2,6-Dimethoxy-3-(chloromethyl)pyridine
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C8H8F3NO2 |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
2,6-dimethoxy-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H8F3NO2/c1-13-6-4-3-5(8(9,10)11)7(12-6)14-2/h3-4H,1-2H3 |
InChI Key |
GFJNSPHVEBKNJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13114644.png)
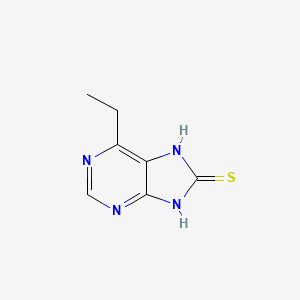
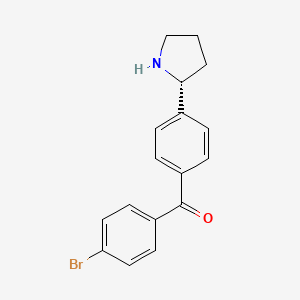
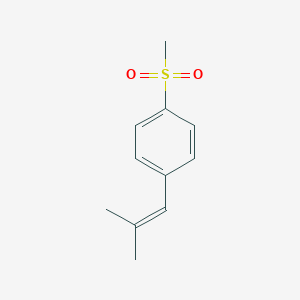
![7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B13114665.png)
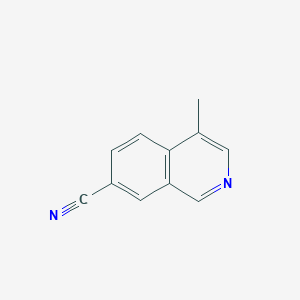
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B13114676.png)
![Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine](/img/structure/B13114682.png)
